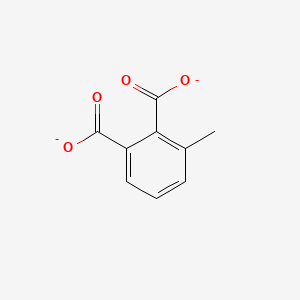
3-Methylphthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylphthalate, also known as this compound, is a useful research compound. Its molecular formula is C9H6O4-2 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Coatings
1. Sustainable Coatings:
- Bio-based Alternatives: Relement has developed bio-based 3-MPA, which serves as an eco-friendly alternative to traditional petrochemical phthalic anhydride in coatings. This bio-derived compound enhances performance characteristics such as hardness and UV stability while reducing the carbon footprint associated with production.
2. Alkyd and Polyester Coatings:
- Performance Enhancement: The incorporation of 3-MPA into alkyd and polyester coatings improves mechanical properties, making them more durable and resistant to environmental degradation.
Applications in Plastics and Polymers
1. Plasticizers:
- Diester Production: Research indicates that 3-MPA can be transformed into diesters suitable for use as plasticizers. This versatility allows for modifications that enhance polymer properties such as flexibility and durability.
2. Specialty Polymers:
- Adhesives and Modifications: The compound is utilized in producing specialty polymers and adhesives, where its unique chemical structure allows for various modifications that improve performance characteristics like resistance to wear.
Case Studies and Research Findings
1. Pilot Plant Success:
- A successful pilot plant run by Relement for producing bio-based 3-MPA demonstrated the feasibility of scaling up production while maintaining high-quality output suitable for commercial applications.
2. Kinetic Studies:
- Studies utilizing Fourier Transform Infrared Spectroscopy (FTIR) provided insights into the reaction mechanisms involved in the esterification processes using 3-MPA, aiding in optimizing production parameters for better efficiency.
Recent studies have indicated that 3-MPA possesses potential biological activities, including anticancer properties. Research shows that it can inhibit cancer cell growth by interfering with DNA and RNA synthesis in cancer cells, positioning it as a candidate for further investigation in cancer therapeutics.
Toxicological Profile
Despite its industrial utility, the toxicological profile of 3-MPA raises concerns regarding safety. Data indicate potential adverse health effects upon exposure, necessitating careful handling and regulatory compliance in its applications.
Comparative Data Table
| Application Area | Description | Benefits |
|---|---|---|
| Coatings | Key ingredient in sustainable alkyd and polyester coatings | Improved hardness, UV stability |
| Plasticizers | Potential use as diester plasticizer | Enhanced flexibility and durability |
| Specialty Polymers | Modifications leading to advanced adhesive properties | Increased resistance to wear |
| Sustainable Practices | Bio-based alternatives reducing reliance on fossil fuels | Lower carbon footprint |
Propiedades
Fórmula molecular |
C9H6O4-2 |
|---|---|
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
3-methylphthalate |
InChI |
InChI=1S/C9H8O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)/p-2 |
Clave InChI |
IBFJDBNISOJRCW-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)[O-])C(=O)[O-] |
Sinónimos |
3-methyl-1,2-benzenedicarboxylic acid 3-methylphthalate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















